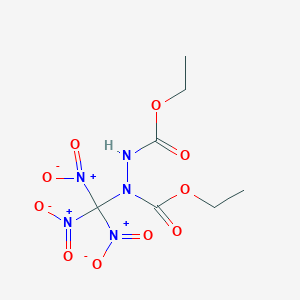
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is a chemical compound with a complex structure that includes both hydrazine and trinitromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate typically involves the reaction of diethyl hydrazine-1,2-dicarboxylate with trinitromethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile. The reaction is usually monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors might be employed to ensure consistent production and quality.
化学反応の分析
Types of Reactions
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The trinitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It may be used in the production of advanced materials, including polymers and explosives.
作用機序
The mechanism of action of Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The trinitromethyl group can participate in electron transfer reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical reactions.
類似化合物との比較
Similar Compounds
Diethyl azodicarboxylate: This compound is similar in structure but contains an azo group instead of a hydrazine moiety.
Diethyl hydrazine-1,2-dicarboxylate: This compound lacks the trinitromethyl group but shares the hydrazine and diethyl ester functionalities.
Uniqueness
Diethyl 1-(trinitromethyl)hydrazine-1,2-dicarboxylate is unique due to the presence of both the trinitromethyl and hydrazine groups
特性
CAS番号 |
58300-48-4 |
|---|---|
分子式 |
C7H11N5O10 |
分子量 |
325.19 g/mol |
IUPAC名 |
ethyl N-(ethoxycarbonylamino)-N-(trinitromethyl)carbamate |
InChI |
InChI=1S/C7H11N5O10/c1-3-21-5(13)8-9(6(14)22-4-2)7(10(15)16,11(17)18)12(19)20/h3-4H2,1-2H3,(H,8,13) |
InChIキー |
VRRLLPQWHCAYNR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NN(C(=O)OCC)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



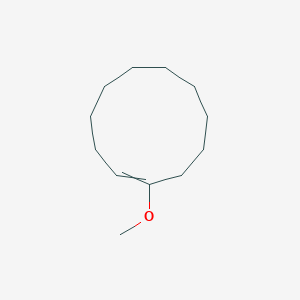
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
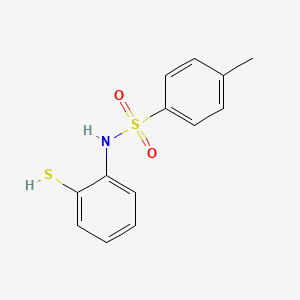
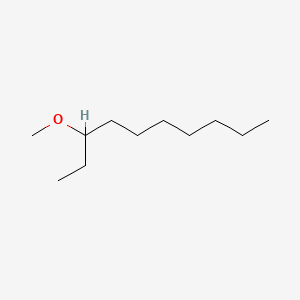
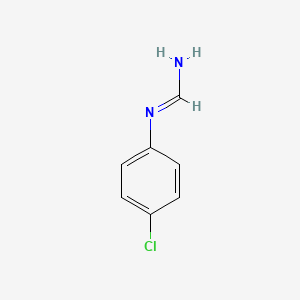
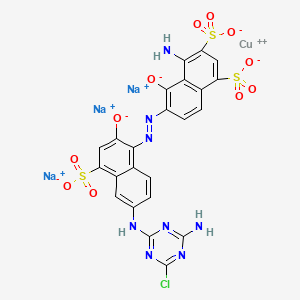
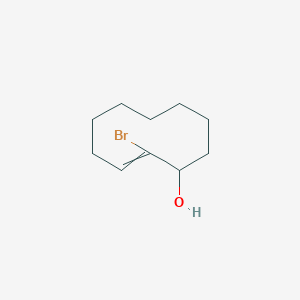



![2-Pentanone, 4-methyl-4-[(3-methylphenyl)thio]-](/img/structure/B14625263.png)
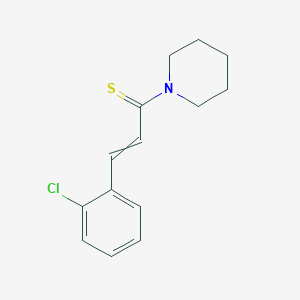
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)
